4-O-Galloylquinic acid

描述

Overview of Galloylquinic Acids as Natural Products

Galloylquinic acids are a class of hydrolyzable tannins, which are naturally occurring polyphenolic compounds found in a variety of plants. smolecule.comembrapa.br These compounds are esters formed from gallic acid and quinic acid. ontosight.ai They are recognized for a range of pharmacological properties, including antioxidant, anti-inflammatory, antimicrobial, and antiviral activities. embrapa.brontosight.ailookchem.com The number and position of galloyl groups attached to the quinic acid core influence the biological activity of these derivatives. researchgate.net For instance, the antioxidant activity of galloylquinic acid derivatives has been observed to increase with the number of galloyl groups. researchgate.net These natural products are prevalent in various plant species, including green tea, grapes, coffee, and medicinal plants like Geranium thunbergii and Paeonia lactiflora. lookchem.comvulcanchem.com

Galloylquinic acids are synthesized in plants through the esterification of quinic acid with gallic acid, a process mediated by acyltransferases. vulcanchem.com Gallic acid itself is derived from the shikimate pathway. vulcanchem.com The structural diversity of galloylquinic acids is extensive, with various isomers existing based on the attachment points of the galloyl moieties to the quinic acid ring. Common examples include 3,4-di-O-galloylquinic acid, 3,5-di-O-galloylquinic acid, and 3,4,5-tri-O-galloylquinic acid. embrapa.brresearchgate.net

Significance of 4-O-Galloylquinic Acid in Phytochemical Research

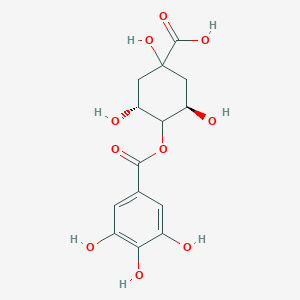

This compound is a specific isomer within the galloylquinic acid family, characterized by the esterification of a galloyl group at the 4-hydroxyl position of the quinic acid backbone. ontosight.aivulcanchem.com Its distinct chemical structure imparts unique bioactive properties that are of significant interest in phytochemical research. ontosight.ai The compound has been isolated from various plant sources, including Phyllanthus amarus, Paeonia lactiflora, and green tea (Camellia sinensis). vulcanchem.com

A key area of research for this compound is its antioxidant potential. ontosight.aichemfaces.com The galloyl moiety, with its three hydroxyl groups, is a primary contributor to its radical-scavenging activity. vulcanchem.com This property is being investigated for its potential applications in mitigating oxidative stress-related conditions. ontosight.ai Furthermore, its presence in traditionally used medicinal plants underscores its importance in understanding the chemical basis of their therapeutic effects. vulcanchem.com The stereochemistry of this compound, specifically the (3R,5R) configuration of the quinic acid core, is crucial for its biological interactions. vulcanchem.com Modern analytical techniques, particularly Liquid Chromatography-Mass Spectrometry (LC-MSn), have been instrumental in the identification and characterization of this compound in complex plant extracts. vulcanchem.com

Historical Context of Research on Galloylquinic Acid Derivatives

Research into galloylquinic acid derivatives has a history intertwined with the broader study of tannins and plant polyphenols. Early research focused on the isolation and structural elucidation of these compounds from various plant sources. The development of chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy, has been pivotal in advancing this field. embrapa.brresearchgate.net These methods allowed for the precise identification and characterization of different galloylquinic acid isomers, including the distinction between compounds like 3,4-di-O-galloylquinic acid and 3,5-di-O-galloylquinic acid. embrapa.br

Over time, the focus of research has expanded from simple identification to the investigation of their biological activities. Studies have explored the antioxidant, anti-inflammatory, antiviral, and antifungal properties of various galloylquinic acid derivatives. embrapa.bruthsc.edu For example, 3,4,5-tri-O-galloylquinic acid has been noted for its anti-HIV activity and its role as a DNA polymerase inhibitor. wikipedia.org More recent research has delved into the mechanisms of action of these compounds, examining how their structural features relate to their biological functions. uthsc.edu The continued exploration of galloylquinic acid derivatives in medicinal plants remains an active area of research, with the potential for discovering new therapeutic agents. embrapa.brresearchgate.net

Interactive Data Tables

Table 1: Natural Sources of this compound and Related Derivatives

| Compound | Natural Source(s) |

| This compound | Geranium thunbergii, Paeonia lactiflora, Phyllanthus amarus, Camellia sinensis (Green Tea) vulcanchem.comchemfaces.com |

| 3,4-di-O-galloylquinic acid | Byrsonima fagifolia, Mycoacia fuscoatra, Quercus salicina embrapa.brnih.gov |

| 3,5-di-O-galloylquinic acid | Byrsonima fagifolia embrapa.br |

| 3,4,5-Tri-O-galloylquinic acid | Lepidobotrys staudtii, Guiera senegalensis, Myrothamnus flabellifolius smolecule.comwikipedia.org |

| 5-Galloylquinic acid | Camellia sinensis (Green Tea) |

| 1,3,4,5-tetra-O-galloylquinic acid | Byrsonima fagifolia, Koelreuteria elegans embrapa.brekb.eg |

Table 2: Key Research Findings on Galloylquinic Acid Derivatives

| Compound/Derivative | Research Finding |

| This compound | Exhibits radical-scavenging activity. vulcanchem.com |

| Galloylquinic acid derivatives (general) | Possess antioxidant, antigenotoxic, gastroprotective, antiprotozoal, antiviral, and antifungal properties. embrapa.br |

| 3,4,5-Tri-O-galloylquinic acid | Shows anti-HIV activity and inhibits DNA polymerase. wikipedia.org It has also been studied for its potential as an anti-aging and skin-whitening agent by inhibiting tyrosinase, collagenase, and elastase. ekb.eg |

| Galloylquinic acid derivatives from Byrsonima fagifolia | Demonstrated antifungal activity, particularly against Cryptococcus spp. embrapa.br |

| Quinic acid amides | Investigated for their anti-inflammatory activity through inhibition of NF-κB. uthsc.edu |

Structure

2D Structure

3D Structure

属性

IUPAC Name |

(3R,5R)-1,3,5-trihydroxy-4-(3,4,5-trihydroxybenzoyl)oxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16O10/c15-6-1-5(2-7(16)10(6)19)12(20)24-11-8(17)3-14(23,13(21)22)4-9(11)18/h1-2,8-9,11,15-19,23H,3-4H2,(H,21,22)/t8-,9-,11?,14?/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGYBSNRRBNHPNK-LPSXRXAPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](C([C@@H](CC1(C(=O)O)O)O)OC(=O)C2=CC(=C(C(=C2)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Natural Occurrence, Biosynthesis, and Biogeography

Distribution in Plant Species and Identification in Specific Botanical Families and Genera

4-O-Galloylquinic acid has been identified in a variety of plant species across several botanical families. It is a type of gallotannin, which are polyphenolic compounds derived from the esterification of gallic acid and a polyol, in this case, quinic acid. ontosight.aibiosynth.comontosight.ai Its presence has been confirmed in medicinal plants and common dietary sources.

For instance, it has been isolated from Phyllanthus amarus, a plant used in traditional Ayurvedic medicine, and Paeonia lactiflora (white peony), known for its use in traditional Chinese medicine. vulcanchem.com Furthermore, modern analytical techniques like liquid chromatography-mass spectrometry (LC-MSn) have identified this compound in green tea (Camellia sinensis). vulcanchem.com The compound has also been reported in Geranium thunbergii. vulcanchem.com Research on Quercus mongolica and Quercus myrsinaefolia (oak species) has led to the isolation of various gallotannins, including galloylquinic acids. researchgate.net Additionally, it is found in the resurrection plant Myrothamnus flabellifolius, which is notable for its ability to survive extreme dehydration. nih.govresearchgate.netencyclopedia.pubwikipedia.orgwikipedia.org Other species where galloylquinic acids have been identified include Guiera senegalensis, Caesalpinia spinosa (Tara), and various Byrsonima species. vulcanchem.comwikipedia.orgresearchgate.netrsc.orgekb.egtandfonline.com

Below is an interactive data table summarizing the distribution of this compound and its derivatives in various plant species.

| Family | Genus | Species | Common Name | Derivative(s) |

| Phyllanthaceae | Phyllanthus | amarus | Gale of the wind | This compound |

| Paeoniaceae | Paeonia | lactiflora | White Peony | This compound |

| Theaceae | Camellia | sinensis | Tea Plant | This compound |

| Geraniaceae | Geranium | thunbergii | Thunberg's Geranium | This compound |

| Fagaceae | Quercus | mongolica | Mongolian Oak | Galloylquinic acids |

| Fagaceae | Quercus | myrsinaefolia | Bamboo-leaf Oak | Galloylquinic acids |

| Myrothamnaceae | Myrothamnus | flabellifolius | Resurrection Plant | 3,4,5-tri-O-galloylquinic acid |

| Combretaceae | Guiera | senegalensis | --- | Galloylquinic acids |

| Fabaceae | Caesalpinia | spinosa | Tara | Galloylquinic acids |

| Malpighiaceae | Byrsonima | fagifolia | --- | Galloylquinic acid derivatives |

| Pistaciaceae | Pistacia | lentiscus | Mastic | 3,5-di-O-galloyl quinic acid, 3,4,5-tri-O-galloyl quinic acid |

Geographical and Ecological Distribution Patterns

The geographical distribution of plants containing this compound is extensive, reflecting the wide range of habitats these species occupy. For example, Myrothamnus flabellifolius is found in the rocky, arid regions of southern and central Africa, where its accumulation of galloylquinic acids is thought to contribute to its remarkable desiccation tolerance. wikipedia.orgtandfonline.com The plant's ability to survive extreme water loss is a key adaptation to its environment. wikipedia.org

Ecologically, the presence of galloylquinic acids in plants is often associated with defense mechanisms. These compounds can act as feeding deterrents to herbivores and possess antimicrobial properties, thus protecting the plant from pathogens. ontosight.aiontosight.ai The concentration of these compounds can vary depending on environmental conditions. For instance, in resurrection plants, the concentration of galloylquinic acids increases significantly during dehydration, highlighting their role in stress tolerance. researchgate.netmdpi.com

Biosynthetic Pathways and Precursors

Involvement of the Shikimic Acid Pathway

The biosynthesis of this compound is intrinsically linked to the shikimic acid pathway, a central metabolic route in plants and microorganisms for the production of aromatic amino acids and other phenolic compounds. researchgate.netresearchgate.netwikipedia.orgmdpi.comslideshare.net This pathway is not found in animals, making it a target for some herbicides. wikipedia.org

The shikimic acid pathway begins with the condensation of phosphoenolpyruvate (B93156) (PEP) and erythrose-4-phosphate (E4P) and proceeds through a series of enzymatic steps to produce chorismate. wikipedia.org Chorismate is a crucial branch-point intermediate that leads to the synthesis of the aromatic amino acids phenylalanine, tyrosine, and tryptophan. wikipedia.org Gallic acid, a key precursor of this compound, is also derived from an intermediate of the shikimic acid pathway, 3-dehydroshikimate. vulcanchem.com

Enzymatic Transformations and Galloylation Processes

The formation of this compound involves the esterification of the 4-hydroxyl group of quinic acid with gallic acid. vulcanchem.com This reaction is catalyzed by specific acyltransferases. vulcanchem.com While the precise enzymes involved in the formation of this compound are still under investigation, studies on the biosynthesis of other gallotannins provide insights into the process.

For example, in the biosynthesis of Tara tannins, it is suggested that UDP-glucose:galloyl glucosyltransferases are involved in the sequential addition of galloyl groups to a glucose core. vulcanchem.com A similar mechanism, likely involving a specific quinic acid acyltransferase, is presumed to be responsible for the galloylation of quinic acid to form its various galloylated derivatives. The process of galloylation, the attachment of a galloyl group to other molecules, significantly alters the biological activity of the parent compound. researchgate.netoup.com

Role in Plant Physiology and Defense Mechanisms

This compound and related gallotannins play a significant role in plant physiology and defense. Their primary functions are believed to be related to their antioxidant and protective properties.

As potent antioxidants, these compounds can scavenge free radicals, thereby protecting the plant's cellular components from oxidative damage caused by various environmental stressors, such as high light intensity and drought. biosynth.comnih.govontosight.ai This is particularly evident in resurrection plants, where high concentrations of galloylquinic acids are correlated with the ability to withstand extreme desiccation. nih.govresearchgate.netencyclopedia.pub

Furthermore, the antimicrobial and anti-inflammatory properties of galloylquinic acids contribute to the plant's defense against pathogens. ontosight.aiontosight.aiontosight.ai By inhibiting the growth of bacteria and fungi, these compounds act as a chemical barrier against infection. Their astringent taste can also deter herbivores from feeding on the plant. acs.org The accumulation of these compounds is a key strategy for plant survival and adaptation to challenging environments.

Contribution to Desiccation Tolerance in Resurrection Plants

The remarkable ability of resurrection plants to survive extreme water loss, often down to 5% of their relative water content, and subsequently recover full metabolic function upon rehydration is a complex biological phenomenon. uct.ac.za This desiccation tolerance is not attributed to a single mechanism but rather to a sophisticated interplay of anatomical, physiological, and biochemical adaptations. uct.ac.zaaldryn-media.com Among the key biochemical strategies is the accumulation of protective molecules, including specific sugars and polyphenols. nih.gov

Research into the woody resurrection plant Myrothamnus flabellifolius has highlighted the crucial role of galloylquinic acids in its survival strategy. uct.ac.za While much of the research has focused on 3,4,5-tri-O-galloylquinic acid, it is part of a group of galloyl esters of quinic acid found in the plant's leaves. oup.com These compounds are believed to be central to the plant's ability to protect its cellular structures during severe dehydration. nih.govmclellanlabs.com

The primary mechanism by which these galloylquinic acids contribute to desiccation tolerance is through their potent antioxidant properties and their ability to stabilize cellular membranes. oup.com During dehydration, plant cells are subjected to immense oxidative stress from reactive oxygen species (ROS). uct.ac.za Galloylquinic acids, including this compound, act as powerful ROS scavengers, neutralizing these damaging molecules. uct.ac.zabiosynth.com This protective function is vital for preserving the integrity of lipids and proteins. Furthermore, studies on the closely related 3,4,5-tri-O-galloylquinic acid have shown it can protect artificial membranes (liposomes) from both desiccation-induced damage and free-radical oxidation, suggesting a direct role in maintaining membrane stability during water loss and rehydration. oup.commclellanlabs.com The accumulation of these polyphenols, along with sugars like trehalose, creates a synergistic effect that mitigates cellular damage and facilitates the plant's revival. mclellanlabs.com

Table 1: Research Findings on Galloylquinic Acids in Myrothamnus flabellifolius

| Finding | Key Compound(s) Studied | Proposed Role in Desiccation Tolerance | Source(s) |

|---|---|---|---|

| Accumulation of polyphenols in vegetative tissues during dehydration. | Galloylquinic acids (specifically 3,4,5-tri-O-galloylquinic acid) | Acts as a powerful antioxidant, scavenging reactive oxygen species (ROS) generated during water-deficit stress. | uct.ac.za |

| Stabilization of cellular components. | 3,4,5-tri-O-galloylquinic acid and other galloyl esters of quinic acid | Protects cellular membranes from mechanical and oxidative damage during dehydration and rehydration. | aldryn-media.comoup.commclellanlabs.com |

| Synergistic effect with other protective molecules. | 3,4,5-tri-O-galloylquinic acid and Trehalose | The combination of these compounds intervenes with lipid layers to mitigate desiccation-induced damage. | mclellanlabs.com |

| Presence of various phytochemicals. | Galloylquinic acids and derivatives of galloyl glucose | Contribute to the plant's overall resilience and pharmacological properties, including antioxidant capabilities. | nih.gov |

Ecological Interactions and Herbivore Defense Strategies

Plants have evolved a vast arsenal (B13267) of chemical defenses to deter herbivores, and phenolic compounds are a widespread and effective component of this defense system. nih.gov These secondary metabolites can act as toxins, feeding deterrents, or digestibility reducers, thereby influencing the behavior, growth, and survival of herbivorous insects. nih.govwikipedia.org this compound, as a member of the gallotannin family, plays a role in these intricate ecological interactions.

The defensive properties of galloylquinic acids are rooted in their chemical structure. They are produced via the shikimate pathway, with gallic acid being esterified to quinic acid. vulcanchem.com This process results in compounds that can interfere with herbivore physiology. For instance, studies on lepidopteran larvae consuming plants rich in phenolics have shown that compounds like galloylquinic acid derivatives can be modified by the alkaline conditions of the larval gut, which may be a detoxification strategy by the insect or a process that enhances the compound's toxicity. deepdyve.com

Table 2: Examples of this compound and Related Compounds in Herbivore Defense

| Plant Species | Compound Class / Specific Compound | Observed or Proposed Defensive Role | Source(s) |

|---|---|---|---|

| Tea (Camellia sinensis) | Gallic Acid (precursor) | Exogenous application induces direct defense against Ectropis obliqua caterpillars by activating defensive pathways. | nih.gov |

| Sessile Oak (Quercus petraea) | Galloylquinic acid | Associated with anti-herbivore defenses in leaf-chewing herbivore communities. | biorxiv.org |

| Various Tropical Trees | Galloylquinic acid derivatives | Modified by the alkaline gut pH of lepidopteran larvae, suggesting a role in plant-insect chemical warfare. | deepdyve.com |

| Pomegranate (Punica granatum) | Gallotannins, including galloylquinic acids | Part of a complex mixture of phenolics that provide broad-spectrum defense. | google.comresearchgate.net |

Isolation, Purification, and Analytical Characterization Methodologies

Extraction Techniques from Plant Matrices

The initial step in obtaining 4-O-Galloylquinic acid involves its extraction from plant sources. unido.org The choice of extraction technique and solvent is crucial and often tailored to the specific plant matrix to maximize yield and purity.

Commonly, powdered dry plant material, such as leaves or bark, is subjected to extraction with polar solvents. embrapa.br Aqueous ethanol (B145695) (e.g., 70% ethanol) and aqueous methanol (B129727) are frequently employed due to their effectiveness in solubilizing phenolic compounds like galloylquinic acids. ekb.egnih.gov For instance, phenolic compounds have been extracted from Copaifera langsdorffii leaves using 70% aqueous ethanol. nih.gov Similarly, a methanol/water mixture (8:2, v/v) has been used for the maceration of Byrsonima fagifolia leaves. embrapa.br

Other methods include ultrasonic-assisted extraction (UAE), where ground plant material is sonicated in a solvent such as 70% methanol, and decoction, which involves boiling the plant material in water. ekb.egnih.gov In some protocols, a sequential extraction with solvents of increasing polarity is performed. For example, air-dried leaves of Guiera senegalensis were successively extracted with hexane, chloroform, and methanol using a Soxhlet apparatus. tandfonline.com The resulting crude extracts are typically concentrated under reduced pressure to yield a powdered form. ekb.egtandfonline.com

The selection of the extraction method can significantly influence the resulting chemical profile of the extract. For example, a comparative study on Guiera senegalensis bark utilized different extraction procedures to analyze their impact on the phenolic content.

Chromatographic Separation and Purification Strategies

Following extraction, the complex mixture of compounds requires separation and purification to isolate this compound. Chromatographic techniques are indispensable for this purpose. mdpi.com

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for both the analysis and purification of this compound and its isomers from plant extracts. mdpi.comresearchgate.net Reversed-phase (RP) columns, particularly C18, are widely used for separation. tandfonline.comnih.gov

The mobile phase typically consists of a gradient mixture of an acidified aqueous solvent and an organic solvent. Common mobile phase components include water with a small percentage of acid (like formic acid or trifluoroacetic acid) and an organic modifier such as acetonitrile (B52724) or methanol. embrapa.brnih.gov For example, a validated HPLC-UV method for analyzing galloylquinic acid derivatives in Copaifera langsdorffii leaves used a gradient of formic acid-water and a mixture of isopropanol-methanol-acetonitrile. nih.gov The flow rate and detection wavelength are optimized for the specific analysis, with UV detection commonly set around 280 nm, a characteristic absorbance wavelength for galloyl compounds. nih.govtandfonline.com

| Plant Source / Matrix | Column | Mobile Phase | Flow Rate | Detection | Reference |

|---|---|---|---|---|---|

| Synthesized 3,4,5-tri-O-galloyl quinic acid methyl ester | Polar-RP C80 A (150 mm × 4.6 mm, 4 μm) | A: 0.1% formic acid in water B: Methanol Gradient: 15–50% B (45 min), 50–90% B (45–65 min), 90–15% B (up to 75 min) | 1 mL/min | UV at 280 nm and 254 nm | nih.gov |

| Byrsonima fagifolia leaf extract | C18 Zorbax Eclipse Plus (150 mm × 4.6 mm, 3.5 μm) | A: 0.1% acetic acid in water B: Acetonitrile Gradient elution over 60 min | Not specified | UV at 280 nm | embrapa.br |

| Copaifera langsdorffii leaves | Synergi Polar-RP (100 × 3.0 mm, 2.5 μm) | A: Formic acid-water (0.1:99.9) B: Isopropanol-methanol-acetonitrile (5:40:60) Gradient: 10-15% B (8 min), 15-36% B (up to 30 min) | 0.7 mL/min | UV at 280 nm | nih.gov |

For isolating larger quantities of pure this compound, preparative chromatography is employed. This can involve low-pressure liquid chromatography, medium-pressure liquid chromatography (MPLC), or preparative HPLC. mdpi.comnih.gov

Column chromatography using stationary phases like Sephadex LH-20 is a common preliminary purification step. ekb.egtandfonline.com Elution is typically carried out with solvents like methanol or ethanol, sometimes in a gradient with water. tandfonline.com For instance, an n-butanol extract of Guiera senegalensis leaves was purified on a Sephadex LH-20 column using an aqueous methanol gradient. tandfonline.com

Following initial column chromatography, preparative HPLC on a reversed-phase column (e.g., RP-C18) is often used for final purification. nih.govnih.gov The mobile phase systems are similar to those used in analytical HPLC but are run at higher flow rates to accommodate larger column dimensions and sample loads. tandfonline.comnih.gov The fractions containing the target compound are collected, and the solvent is removed, often by freeze-drying, to yield the purified solid. nih.gov

High-Performance Liquid Chromatography (HPLC) Applications

Spectroscopic and Spectrometric Elucidation Methods

Once isolated, the definitive identification and structural confirmation of this compound are achieved through a combination of spectroscopic and spectrometric techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of this compound. nih.govvulcanchem.comontosight.ai One-dimensional (¹H and ¹³C NMR) and two-dimensional (e.g., COSY, HMQC, HMBC) experiments provide detailed information about the molecule's carbon-hydrogen framework and the connectivity between atoms. embrapa.brtandfonline.com

The ¹H NMR spectrum resolves signals for the protons of both the quinic acid and galloyl moieties. vulcanchem.com Key signals for the galloyl group typically appear as a singlet around δ 6.90 ppm, corresponding to the two aromatic protons (H-2' and H-6'). vulcanchem.com The protons on the quinic acid ring appear as multiplets at various chemical shifts, with the proton at the position of galloyl esterification (H-4) being significantly deshielded. vulcanchem.com

The ¹³C NMR spectrum provides the chemical shifts for all carbon atoms in the molecule, confirming the presence of the quinic acid core, the galloyl ester group, and the carboxylic acid. nih.gov

| Compound | Technique | Key Signals (δ in ppm) | Reference |

|---|---|---|---|

| This compound | ¹H NMR | Quinic acid: ~4.35 (H-4, multiplet) Galloyl group: ~6.90 (H-2',6', singlet) | vulcanchem.com |

| 3,4,5-tri-O-galloylquinic acid methyl ester | ¹H NMR (DMSO-d6) | Quinic acid protons: 2.30-5.60 (m) Galloyl protons: 6.89 (s), 6.92 (s), 6.94 (s) | nih.gov |

| 3,4,5-tri-O-galloylquinic acid methyl ester | ¹³C NMR (DMSO-d6) | Quinic acid carbons: 29.2, 35.5, 63.3, 68.4, 72.8, 173.9 (C=O) Galloyl carbons: 109.2, 119.2, 119.8, 128.1-128.7, 139.0-145.9, 165.0-165.6 (C=O) | nih.gov |

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is essential for identifying and profiling this compound in complex mixtures and confirming its molecular weight. vulcanchem.comtandfonline.comresearchgate.netresearchgate.net Electrospray ionization (ESI) is a commonly used ionization technique, often operated in negative ion mode, which readily deprotonates the acidic phenolic and carboxylic acid groups. researchgate.netscielo.br

In negative ion mode, this compound typically shows a deprotonated molecular ion [M-H]⁻ at a mass-to-charge ratio (m/z) of 343. vulcanchem.com Tandem mass spectrometry (MS/MS or MS²) experiments are used to fragment this parent ion, providing structural information. Characteristic fragment ions for galloylquinic acids include m/z 191 (quinic acid moiety) and m/z 169 (gallic acid moiety). researchgate.netscielo.br The relative abundance of these fragments can help distinguish between different positional isomers of galloylquinic acid. researchgate.net For instance, the fragmentation pattern of this compound is reported to show fragment ions at m/z 191, 173, and 169. researchgate.net

| Compound | Ionization Mode | Parent Ion [M-H]⁻ (m/z) | Key Fragment Ions (m/z) | Reference |

|---|---|---|---|---|

| This compound | Negative ESI | 343 | 191, 173, 169 | vulcanchem.comresearchgate.net |

| 5-O-Galloylquinic acid | Negative ESI | 343 | 191 (base peak), 169 | scielo.br |

| 3,5-di-O-Galloylquinic acid | Negative ESI | 495 | 343, 325, 191, 169 | scielo.br |

| 3,4,5-tri-O-Galloylquinic acid | Negative ESI | 647 | 495, 477, 343, 325 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Confirmation

Quantitative Analytical Method Development

The development of a quantitative analytical method for this compound involves a systematic process to ensure the method is suitable for its intended purpose. This includes optimizing chromatographic conditions and validating the method's performance characteristics.

Method validation is a critical step to demonstrate that an analytical method is reliable, reproducible, and accurate for the quantification of this compound. Validation is performed according to established guidelines, such as those from the International Council for Harmonisation (ICH). Key validation parameters include linearity, precision, accuracy, and specificity.

A validated HPLC-UV method for the analysis of galloylquinic acid derivatives, including this compound, was developed for the quality control of Copaifera langsdorffii leaves. nih.gov The analysis was performed on a Synergi Polar-RP column (100 × 3.0 mm, 2.5 μm) with a gradient elution system. The mobile phase consisted of 0.1% formic acid in water (solvent A) and a mixture of isopropanol, methanol, and acetonitrile (5:40:60, v/v/v; solvent B). nih.gov The gradient elution started with 10% B, increasing to 15% B over 8 minutes, and then to 36% B over the next 22 minutes, with a flow rate of 0.7 mL/min. nih.govresearchgate.net UV detection was set at 280 nm. nih.govresearchgate.net

The validation of this method demonstrated good linearity in the concentration range of 1.88–110.0 μg/mL. nih.govresearchgate.net Other studies have also reported successful validation of HPLC-UV methods for the quantification of related phenolic compounds, demonstrating the robustness of this technique. For instance, a method for analyzing phenolic compounds in date palms showed good recovery and precision. A study on Jwagwieum, an herbal medicine, also validated an HPLC-PDA method with high accuracy and precision for several marker compounds, including gallic acid, a related compound. mdpi.com

The specificity of the method is crucial to ensure that the peak corresponding to this compound is not interfered with by other compounds in the sample matrix. The use of a photodiode array (PDA) detector can aid in assessing peak purity and confirming the identity of the analyte. mdpi.com

Table 1: HPLC-UV Method Validation Parameters for Galloylquinic Acid Derivatives

| Parameter | Result | Reference |

| Linearity Range | 1.88–110.0 μg/mL | nih.govresearchgate.net |

| Correlation Coefficient (r²) | > 0.998 | mdpi.comresearchgate.net |

| Accuracy (Recovery) | 96.36–106.95% | mdpi.com |

| Precision (RSD) | < 4.18% | nih.govresearchgate.net |

This table presents a summary of validation parameters from a study on galloylquinic acid derivatives. The specific value for this compound may vary.

The limit of detection (LOD) and limit of quantification (LOQ) are important performance characteristics of a quantitative method, representing the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

In the validated HPLC-UV method for galloylquinic acid derivatives in Copaifera langsdorffii, the LOD and LOQ were found to be in the ranges of 0.070–0.752 μg/mL and 0.211–2.278 μg/mL, respectively. nih.govresearchgate.net Another study focusing on the quantification of 21 significant polyphenols reported LOD and LLOQ values ranging from 0.007 to 0.09 μg/mL and 0.01 to 0.1 μg/mL, respectively, with a correlation coefficient (R²) greater than 0.998 for each calibration curve. researchgate.net

For the quantification of carnosol, a different phenolic compound, a validated HPLC-UV-ESI-IT-MS method determined the LOD to be 0.04 µg/mg and the LOQ to be 0.19 µg/mg of dried leaves. mdpi.com These values demonstrate the high sensitivity of modern HPLC systems for the analysis of phenolic compounds in plant extracts.

Table 2: Detection and Quantification Limits for Galloylquinic Acid and Related Compounds

| Compound/Extract | LOD | LOQ | Reference |

| Galloylquinic Acid Derivatives | 0.070–0.752 μg/mL | 0.211–2.278 μg/mL | nih.govresearchgate.net |

| 21 Significant Polyphenols | 0.007–0.09 μg/mL | 0.01–0.1 μg/mL | researchgate.net |

| Carnosol | 0.04 µg/mg | 0.19 µg/mg | mdpi.com |

This table provides a range of reported LOD and LOQ values for galloylquinic acid derivatives and other polyphenols, illustrating the typical sensitivity of HPLC-UV methods.

Pharmacological and Biological Activities Pre Clinical and Mechanistic Studies

Antioxidant Activity Investigations

4-O-Galloylquinic acid, an ester of gallic acid and quinic acid, has demonstrated notable antioxidant properties in various preclinical studies. ontosight.ai Its chemical structure, featuring multiple hydroxyl groups, contributes to its capacity to neutralize free radicals and protect against oxidative damage. ontosight.ai

Free Radical Scavenging Capabilities

The antioxidant potential of this compound and its derivatives has been consistently demonstrated through their ability to scavenge free radicals in various in vitro assays. These compounds are recognized as hydrolyzable tannins with established pharmacological properties, including antioxidant effects. researchgate.netembrapa.br

One of the primary methods to evaluate this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. Studies have shown that galloylquinic acid derivatives effectively reduce the stable DPPH radical. researchgate.net For instance, the synthesized plant metabolite 3,4,5-tri-O-galloylquinic acid methyl ester, a related compound, exhibited potent antioxidant activity in a DPPH assay. acs.org Similarly, extracts containing galloylquinic acid derivatives have demonstrated significant DPPH scavenging activity. researchgate.net

Another common assay involves the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical cation. Research on various plant extracts rich in phenolic compounds, including galloylquinic acid, has shown their capacity to scavenge the ABTS radical cation. nih.govunich.it For example, extracts from wild strawberry leaves containing 5-O-galloylquinic acid have shown notable ABTS radical scavenging activity. mdpi.com

The free radical scavenging activities of various compounds are often quantified by their IC50 values, which represent the concentration required to inhibit 50% of the radical activity.

Table 1: Free Radical Scavenging Activity of this compound and Related Compounds

| Compound/Extract | Assay | IC50 Value | Source |

|---|---|---|---|

| Pistacia lentiscus L. leaves extract (contains galloyl quinic derivatives) | DPPH scavenging | 4.30 ± 0.27 µg/mL | researchgate.net |

| Pistacia lentiscus L. leaves extract (contains galloyl quinic derivatives) | Hydroxyl radical scavenging | 32.62 ± 5.32 µg/mL | researchgate.net |

| Pistacia lentiscus L. leaves extract (contains galloyl quinic derivatives) | Superoxide (B77818) anion radical scavenging | 205.08 ± 25.77 µg/mL | researchgate.net |

| Acetone extract of Bucida buceras trunk | DPPH radical-scavenging | 4.136 ± 0.446 µg/mL | researchgate.net |

| Acetone extracts of Bucida buceras leaves | Superoxide radical scavenging | 55.249 ± 9.829 µg/mL | researchgate.net |

Protection Against Oxidative Stress in Cellular Models

Beyond in vitro radical scavenging, this compound and its derivatives have shown protective effects against oxidative stress in cellular environments. ontosight.ai Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify them, can lead to cellular damage. mdpi.com

Studies have demonstrated that these compounds can mitigate the harmful effects of induced oxidative stress. For example, 3,5-O-di-galloylquinic acid, purified from Myrtus communis leaves, was found to inhibit lipid peroxidation induced by hydrogen peroxide (H₂O₂) in K562 cells, with a significant malondialdehyde formation inhibition percentage of 82.2%. researchgate.net This compound also showed a protective effect against H₂O₂-induced genotoxicity in the comet assay and modulated the expression of genes related to cell defense, including antioxidant and DNA repair enzymes. researchgate.net

Similarly, gallotannins have been shown to reduce the levels of ROS and malondialdehyde, a marker of lipid peroxidation, while enhancing the activity of the antioxidant enzyme superoxide dismutase in oxalate-treated human renal cells. jst.go.jp Furthermore, extracts containing galloylquinic acid have demonstrated the ability to reduce intracellular ROS levels in human skin cells (keratinocytes and fibroblasts) subjected to oxidative stress. mdpi.com

Anti-inflammatory Potential

This compound and related compounds have been investigated for their anti-inflammatory properties, demonstrating the ability to modulate key inflammatory mediators and pathways. ontosight.aiontosight.ai

Modulation of Pro-inflammatory Mediators

Research has shown that galloylquinic acid derivatives can suppress the production of several pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6).

In a study involving a solid Ehrlich carcinoma model, the combined treatment of galloylquinic acid compounds with doxorubicin (B1662922) significantly reduced the levels of TNF-α and IL-6 in tumor tissues. researchgate.net Similarly, extracts containing galloylquinic acid have been shown to inhibit the production of TNF-α and IL-6 in lipopolysaccharide (LPS)-induced RAW264.7 cells. nih.gov In a murine model of ulcerative colitis, administration of gallic acid, a component of this compound, led to the downregulation of IL-1, IL-6, and TNF-α. nih.gov Furthermore, in a study on fatigued mice, an oral liquid containing quinic and gallic acids effectively reduced the elevated serum levels of IL-1β, IL-6, and TNF-α. plos.org

Table 2: Modulation of Pro-inflammatory Cytokines by Galloylquinic Acid and Related Compounds

| Compound/Extract | Model | Cytokine(s) Inhibited | Source |

|---|---|---|---|

| Galloylquinic acid compounds (with doxorubicin) | Solid Ehrlich Carcinoma (mice) | TNF-α, IL-6 | researchgate.net |

| Chinese olive extracts (containing galloylquinic acid) | LPS-induced RAW264.7 cells | TNF-α, IL-6 | nih.gov |

| Gallic acid | TNBS-induced Ulcerative Colitis (mice) | IL-1, IL-6, TNF-α | nih.gov |

| Meiju Oral Liquid (containing quinic and gallic acid) | Fatigued mice | IL-1β, IL-6, TNF-α | plos.org |

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of galloylquinic acid derivatives are often mediated through the inhibition of key signaling pathways, most notably the Nuclear Factor-kappa B (NF-κB) pathway. The NF-κB pathway plays a crucial role in regulating the expression of genes involved in inflammation.

Studies have shown that highly galloylated compounds can inhibit the gene expression and secretion of pro-inflammatory cytokines by acting on the transcriptional activity of NF-κB. mdpi.com In a murine model of ulcerative colitis, gallic acid was found to suppress the NF-κB signaling pathway. nih.gov Furthermore, a study on a solid Ehrlich carcinoma model revealed that the combined treatment of galloylquinic acid compounds and doxorubicin downregulated various oncogenic pathways, including a reduction in NF-κB levels. researchgate.net

Antimicrobial and Antifungal Efficacy

Galloylquinic acid and its derivatives have demonstrated significant antimicrobial and antifungal properties against a range of pathogens. ontosight.airesearchgate.netembrapa.brontosight.ai

Research has highlighted the potent antifungal activity of galloylquinic acid compounds, particularly against Candida species. In one study, galloylquinic acid compounds from Copaifera lucens leaves showed strong antagonistic activity against multidrug-resistant Candida albicans, with low minimum inhibitory concentrations (MICs) ranging from 1 to 16 μg/mL. asm.orgnih.gov These compounds were found to disrupt the fungal membrane, inhibit biofilm formation, and reduce the activity of virulence factors. asm.orgnih.gov Another study reported that galloylquinic acid derivatives from Byrsonima fagifolia leaves inhibited the growth of Cryptococcus spp. at concentrations of 1–16 μg/mL. embrapa.brresearchgate.net

In addition to their antifungal effects, galloylquinic acid compounds have also shown antibacterial activity. A study investigating their efficacy against multidrug-resistant Pseudomonas aeruginosa found that they exhibited significant antibacterial action, with MIC values ranging from 1 to 4 µg/mL. nih.gov

Table 3: Antimicrobial and Antifungal Activity of Galloylquinic Acid Compounds

| Compound/Extract | Target Organism | Activity | Key Findings | Source |

|---|---|---|---|---|

| Galloylquinic acid compounds from Copaifera lucens | Multidrug-resistant Candida albicans | Antifungal | MICs: 1-16 μg/mL; Inhibition of biofilm formation | asm.orgnih.gov |

| Galloylquinic acid derivatives from Byrsonima fagifolia | Cryptococcus spp. | Antifungal | Inhibition of yeast growth at 1–16 μg/mL | embrapa.brresearchgate.net |

| Galloylquinic acid compounds | Multidrug-resistant Pseudomonas aeruginosa | Antibacterial | MICs: 1-4 µg/mL | nih.gov |

Antifungal Effects on Pathogenic Fungi (e.g., Candida albicans, Cryptococcus species, Malassezia species)

Galloylquinic acid and its derivatives have demonstrated notable antifungal properties against a range of pathogenic fungi. Studies have shown that these compounds, often found in plant extracts, exhibit inhibitory effects on the growth of various fungal species.

Specifically, galloylquinic acid compounds (GQAs) extracted from Copaifera lucens leaves have shown strong antifungal activity against multidrug-resistant Candida albicans. asm.orgnih.gov In laboratory tests, these compounds produced significant inhibition zones against 20 different isolates of this fungus. asm.orgnih.gov The minimum inhibitory concentrations (MICs), which represent the lowest concentration of a substance that prevents visible growth of a microorganism, ranged from 1 to 16 μg/mL. asm.orgnih.gov Furthermore, the minimum fungicidal concentrations (MFCs), the lowest concentration that results in fungal death, were found to be between 2 and 32 μg/mL. asm.orgnih.gov These findings highlight the potent antagonistic activity of GQAs against this opportunistic pathogen. asm.org

Research on extracts from Byrsonima fagifolia leaves, which are rich in galloylquinic acid derivatives, has also revealed significant antifungal action, particularly against Cryptococcus species. embrapa.br The inhibitory concentrations for these yeasts were observed to be between 1 and 16 μg/mL. embrapa.brembrapa.br This activity is largely attributed to the high content of galloylquinic acid derivatives in the extract. embrapa.brembrapa.br

Additionally, while direct studies on this compound and Malassezia species are less common, related compounds and extracts containing galloylquinic acid derivatives have shown promise. For instance, an extract from Dittrichia viscosa leaves, which contains caffeoylquinic acid derivatives, has demonstrated high antifungal activity against Malassezia species. embrapa.brresearchgate.netresearchgate.net

Table 1: Antifungal Activity of Galloylquinic Acid Derivatives

| Fungal Species | Source of Galloylquinic Acid Derivative | Observed Effect | MIC Range (μg/mL) | MFC Range (μg/mL) |

| Candida albicans (multidrug-resistant) | Copaifera lucens leaves | Strong antagonistic activity | 1 - 16 asm.orgnih.gov | 2 - 32 asm.orgnih.gov |

| Cryptococcus spp. | Byrsonima fagifolia leaves | Yeast growth inhibition | 1 - 16 embrapa.brembrapa.br | Not specified |

Antiviral Activity against Viral Enzymes (e.g., HIV-1 and M-MLV Reverse Transcriptase)

Galloylquinic acid derivatives have been identified as having antiviral effects, specifically through the inhibition of reverse transcriptase enzymes of Human Immunodeficiency Virus Type 1 (HIV-1) and Moloney Murine Leukemia Virus (M-MLV). embrapa.brresearchgate.net This inhibitory action is a key mechanism in disrupting the replication cycle of retroviruses.

A major polyphenol isolated from the leaves of the South African resurrection plant, Myrothamnus flabellifolia, identified as 3,4,5-tri-O-galloylquinic acid, has been shown to inhibit both HIV-1 and M-MLV reverse transcriptases. researchgate.netresearchgate.nettandfonline.comtandfonline.com Kinetic studies have revealed that this compound acts as a non-competitive inhibitor of these enzymes. tandfonline.comtandfonline.com

The inhibitory concentration 50 (IC50), which is the concentration of the compound required to inhibit 50% of the enzyme's activity, was determined for both viral enzymes. For M-MLV reverse transcriptase, the IC50 value was found to be 5 µM. tandfonline.comtandfonline.com In the case of HIV-1 reverse transcriptase, the IC50 value was estimated to be 34 µM. researchgate.netresearchgate.nettandfonline.comtandfonline.com These findings suggest that 3,4,5-tri-O-galloylquinic acid and similar compounds could be promising candidates for the development of antiviral therapies. tandfonline.comtandfonline.com

Furthermore, a study evaluating various tannins as potential HIV replication inhibitors found that 1,3,4-Tri-O-galloylquinic acid was among the compounds that inhibited HIV replication in infected H9 lymphocytes with minimal cytotoxicity. nih.gov

Table 2: Inhibitory Activity of 3,4,5-tri-O-galloylquinic acid against Viral Reverse Transcriptases

| Viral Enzyme | IC50 Value | Type of Inhibition |

| M-MLV Reverse Transcriptase | 5 µM tandfonline.comtandfonline.com | Non-competitive tandfonline.comtandfonline.com |

| HIV-1 Reverse Transcriptase | 34 µM researchgate.netresearchgate.nettandfonline.comtandfonline.com | Non-competitive tandfonline.comtandfonline.com |

Antibacterial Properties

Galloylquinic acid compounds (GQAs) have demonstrated significant antibacterial activity, particularly against multidrug-resistant (MDR) strains of Pseudomonas aeruginosa, a bacterium commonly associated with open wound infections. nih.gov

In a study using an agar (B569324) well diffusion test, GQAs extracted from Copaifera lucens leaves showed potent inhibition of P. aeruginosa isolates, with inhibition zone diameters ranging from 25 to 40 mm. nih.gov The minimum inhibitory concentration (MIC) values for these isolates were found to be between 1 and 4 µg/mL, while the minimum bactericidal concentration (MBC) values ranged from 2 to 16 µg/mL. nih.gov This indicates that GQAs are effective at both inhibiting the growth of and killing this pathogenic bacterium. nih.gov

Furthermore, GQAs have been shown to interfere with the planktonic (free-swimming) mode of growth of P. aeruginosa and significantly inhibit the formation of biofilms, which are structured communities of bacteria that are notoriously resistant to antibiotics. nih.gov At a concentration of 64 µg/mL, GQAs resulted in an 80% inhibition of biofilm formation. nih.gov These findings suggest that galloylquinic acid compounds have the potential to be developed into novel antibacterial agents, especially for treating infections caused by multidrug-resistant bacteria. nih.gov

Pre-clinical Anti-cancer and Cytotoxic Studies

Inhibition of Cancer Cell Proliferation in In Vitro Models

Gallic acid and its derivatives, including galloylquinic acids, have been shown to possess anti-proliferative effects on various cancer cell lines in laboratory settings.

One study reported that gallic acid significantly reduced the viability of human cervical cancer cells (HeLa and HTB-35) in a dose-dependent manner. nih.gov A bromodeoxyuridine (BrdU) incorporation assay, which measures DNA synthesis and thus cell proliferation, confirmed that gallic acid significantly decreased the percentage of proliferating HeLa and HTB-35 cells. nih.gov

Furthermore, combinations of gallic acid derivatives have been found to reduce the clonogenic capacity of tumor cells, meaning their ability to proliferate and form colonies. google.com In human breast cancer cell lines (MCF-7), the control of cell proliferation was primarily attributed to the arrest of cells in the G1 phase of the cell cycle. google.com

While direct studies on this compound are limited, a study on compounds isolated from Acer pseudosieboldianum leaves, which included 4-O-galloyl-quinic acid, showed that hydrolyzable tannins from this plant exhibited potent anti-proliferative activities against prostate cancer cells. mdpi.com

Induction of Apoptosis in Neoplastic Cell Lines

Gallic acid and its derivatives have been demonstrated to induce apoptosis, or programmed cell death, in various cancer cell lines. This is a crucial mechanism for eliminating cancerous cells.

Studies have shown that combinations of gallic acid derivatives can induce apoptosis in different tumor cell lines through mechanisms that involve mitochondrial depolarization and the activation of caspase 3, a key executioner enzyme in the apoptotic pathway. google.com

In Jurkat cells, a human lymphoblastic leukemia cell line, gallic acid was found to decrease cell viability and induce apoptosis in a dose- and time-dependent manner. nih.gov Flow cytometry analysis revealed that treatment with gallic acid at a concentration of 80 μM for 48 hours resulted in approximately 80% apoptosis. nih.gov

Furthermore, a study investigating the combined treatment of galloylquinic acid compounds with the chemotherapy drug doxorubicin in a solid Ehrlich carcinoma model found that the combination significantly increased the activity of caspase-3 in tumor tissues, indicating an induction of cancer cell death. researchgate.net This suggests that galloylquinic acid compounds may not only have direct apoptotic effects but could also enhance the efficacy of conventional chemotherapy agents. researchgate.net

Neuroprotective Properties

Gallic acid, a component of this compound, has shown significant neuroprotective properties in various preclinical studies. These effects are largely attributed to its potent antioxidant and anti-inflammatory activities. doi.org

Research has indicated that gallic acid can ameliorate oxidative stress and inflammation, which are key factors in the progression of neurodegenerative diseases. doi.org It has been shown to protect neurons from damage induced by neurotoxins. doi.org For instance, gallic acid can protect neurons against Aβ-induced neurotoxicity, a hallmark of Alzheimer's disease, by inhibiting NF-κB acetyltransferase, which in turn reduces the production of inflammatory cytokines in microglia cells. doi.org

In animal models of traumatic brain injury, administration of gallic acid has been found to improve memory and long-term potentiation deficits. doi.org This was associated with a reduction in brain lipid peroxidation and levels of pro-inflammatory cytokines such as IL-1β, IL-6, and TNF-α. doi.org

Moreover, gallic acid has demonstrated the ability to modulate the functions of antioxidant enzymes, regulate neuroinflammatory cytokines, and control cytosolic Ca2+ concentration and the production of reactive oxygen species. doi.org These actions collectively contribute to a decrease in neuronal degeneration and an improvement in cognitive functions like comprehension and passive avoidance memory. doi.org The neuroprotective potential of gallic acid suggests that it could be a valuable compound for the management of various neurodegenerative disorders. doi.org

Attenuation of Neuroinflammation in Experimental Models

Enzyme Inhibitory Actions

The inhibition of carbohydrate-metabolizing enzymes like α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. core.ac.ukmdpi.com This enzyme is crucial for breaking down complex carbohydrates into absorbable glucose in the small intestine, and its inhibition can slow down glucose absorption and suppress postprandial hyperglycemia. mdpi.com

Table 1: Inhibitory Activity of a Galloylquinic Acid Derivative against Carbohydrate and Lipid-Metabolizing Enzymes

| Compound | Target Enzyme | IC50 Value | Source(s) |

|---|---|---|---|

| 1,3,4,5-tetra-O-galloylquinic acid | α-Glucosidase | 8.97 ± 0.95 µM | researchmap.jp |

| 1,3,4,5-tetra-O-galloylquinic acid | Pancreatic Lipase (B570770) | 1.30 ± 0.03 µM | researchmap.jpresearchgate.net |

Pancreatic lipase is the primary enzyme responsible for the digestion of dietary fats. researchmap.jp Inhibiting this enzyme reduces fat absorption, making it a target for managing obesity and hyperlipidemia. Tannin-rich plant extracts have been recognized for their ability to inhibit digestive enzymes, including lipase. researchmap.jp

A tannin fraction from pistachio green hull extract, which was shown to contain galloylquinic acid, acted as an un-competitive inhibitor against porcine pancreatic lipase, with an IC50 value of 2.26 mg/ml. researchgate.net Furthermore, research on isolated galloylquinic acid derivatives has demonstrated potent inhibitory activity. For example, 1,3,4,5-tetra-O-galloylquinic acid, isolated from the leaves of Guiera senegalensis, showed strong inhibition of pancreatic lipase with an IC50 value of 1.30 ± 0.03 µM. researchmap.jpresearchgate.net

The enzymes collagenase, elastase, and tyrosinase are key targets in dermatology and cosmetology for their roles in skin aging and pigmentation. nih.gov Collagenase and elastase degrade the structural proteins of the extracellular matrix, leading to wrinkles and loss of elasticity, while tyrosinase is the rate-limiting enzyme in melanin (B1238610) production.

While direct inhibitory data for this compound on these enzymes is limited, studies on closely related derivatives highlight the potential of this class of compounds. A study on 3,4,5-tri-O-galloylquinic acid, isolated from Guiera senegalensis bark, confirmed its ability to inhibit all three enzymes. This derivative was identified as a promising agent against skin aging and for skin whitening based on its inhibitory actions.

Table 2: Inhibitory Activity of a Galloylquinic Acid Derivative against Skin-Related Enzymes

| Compound | Target Enzyme | IC50 Value | Source(s) |

|---|---|---|---|

| 3,4,5-tri-O-galloylquinic acid | Collagenase | 385.6 µg/mL | |

| 3,4,5-tri-O-galloylquinic acid | Elastase | 147.7 µg/mL |

Inhibition of Pancreatic Lipase Activity

Gastroprotective Effects

Galloylquinic acid and its derivatives have demonstrated significant gastroprotective activity in pre-clinical models. The ethanol-induced gastric ulcer model in rodents is commonly used to evaluate the cytoprotective effects of compounds against damage to the stomach lining. thieme-connect.cominfobibos.com.br

In one study, an isolated galloylquinic acid (GQ) compound from an aqueous extract of Copaifera langsdorffii showed remarkable gastroprotective effects in an ethanol (B145695)/HCl induced ulcer model in mice. thieme-connect.com This isolated compound provided 93.8% protection against gastric lesions. thieme-connect.com A subsequent, more detailed investigation into 16 different galloylquinic acids isolated from Copaifera species further confirmed these effects. infobibos.com.br The study found that oral administration of these compounds significantly decreased ulcerative lesions. infobibos.com.br Notably, the closely related derivative, 4,5-di-O-galloylquinic acid, was among the most active, promoting a cure rate of 81%. infobibos.com.br This strong protective activity is believed to be linked to the substitutions on the quinic acid core. infobibos.com.br

Table 3: Gastroprotective Effects of Galloylquinic Acid and Its Derivatives in an Ethanol-Induced Ulcer Model

| Compound/Derivative | Protective Effect / Cure Rate | Source(s) |

|---|---|---|

| Galloylquinic acid (GQ) | 93.8% | thieme-connect.com |

| 4,5-di-O-galloylquinic acid | 81% | infobibos.com.br |

| 5''-O-methyl-4,5-di-O-galloylquinic acid | 85% | infobibos.com.br |

Antiurolithic Activity and Calcium Oxalate (B1200264) Crystal Inhibition in Models

Galloylquinic acids have demonstrated notable activity in preclinical models of urolithiasis, primarily through the inhibition of calcium oxalate (CaOx) crystal formation and adherence to renal cells. The n-butanolic fraction of Copaifera lucens leaves, which is a source of galloylquinic acids, was studied for its effect on calcium oxalate monohydrate (COM) crystal binding to Madin-Darby canine kidney (MDCK) type I cells. nih.govusp.br Pretreatment of these renal cells with the fraction (at 50 μg/mL) for three hours significantly reduced the adherence of COM crystals. nih.govusp.br

Mechanistically, this inhibitory effect is linked to the downregulation of COM-binding proteins on the surface of renal cells. Specifically, treatment with galloylquinic acid-containing fractions led to a significant reduction in the surface expression of annexin (B1180172) A1 (ANXA1) and heat shock protein 90 (HSP90). nih.govusp.br Western blot analysis confirmed these changes in the membrane and cytosolic fractions of the treated cells, while the total cellular levels of these proteins remained unchanged. nih.govusp.br

| Compound/Extract | Model System | Key Findings | Mechanism of Action |

|---|---|---|---|

| Galloylquinic acids from Copaifera lucens | Madin-Darby canine kidney (MDCK) cells | Significantly decreased COM crystal adherence at 50 μg/mL. nih.govusp.br | Reduced surface expression of binding proteins annexin A1 (ANXA1) and heat shock protein 90 (HSP90). nih.govusp.br |

| 3,4,5-tri-O-galloylquinic acid methyl ester (TGAME) | Drosophila melanogaster | Significantly decreased the size, number, and growth of CaOx crystals. nih.govnih.gov | Inhibition of crystal growth. nih.govnih.gov |

| 3,4,5-tri-O-galloylquinic acid methyl ester (TGAME) | MDCK cells | Diminished COM crystal-binding in a concentration-dependent manner. nih.govacs.org | Inhibited cell surface expression of annexin A1. nih.govacs.org |

Antiparasitic Activity (e.g., Anti-protozoal, Anti-malarial)

Galloylquinic acid derivatives have been identified as possessing a range of antiparasitic activities, including effects against protozoans responsible for malaria and leishmaniasis.

Anti-malarial (Antiplasmodial) Activity: In studies investigating compounds from the Madagascan rainforest plant Sloanea rhodantha, 3,4,5-tri-O-galloylquinic acid was isolated and tested for its in vitro activity against Plasmodium falciparum, the parasite that causes malaria. thieme-connect.com The compound showed inhibitory activity against both the drug-sensitive HB3 strain and the drug-resistant FCM29 strain of the parasite. thieme-connect.com Other research has corroborated that various galloylquinic acid derivatives exhibit inhibitory effects against both susceptible and resistant P. falciparum strains, with reported IC50 values ranging from 8.0–43.0 μg/mL and 16.1–93.0 μg/mL, respectively. embrapa.brresearchgate.net

Anti-protozoal (Leishmanicidal) Activity: Research into fractions from Byrsonima coccolobifolia has led to the isolation of several galloylquinic acids that inhibit the arginase (ARG) enzyme from Leishmania amazonensis. scielo.brscielo.br Arginase is a crucial enzyme for the parasite, as it is involved in the polyamine metabolism pathway essential for its viability and proliferation. scielo.br The galloylquinic acids were found to be noncompetitive inhibitors of this enzyme, presenting a potential therapeutic target for leishmaniasis. scielo.br

| Activity Type | Compound | Parasite | Strain(s) | Observed Effect/IC50 |

|---|---|---|---|---|

| Anti-malarial | 3,4,5-tri-O-galloylquinic acid | Plasmodium falciparum | HB3 (drug-sensitive) | IC50: 35.3 μg/mL. ucl.ac.be |

| Anti-malarial | 3,4,5-tri-O-galloylquinic acid | Plasmodium falciparum | FCM29 (drug-resistant) | IC50: 23.1 μg/mL. ucl.ac.be |

| Anti-protozoal | Galloylquinic acids | Leishmania amazonensis | N/A | Acted as noncompetitive inhibitors of the parasite's arginase enzyme. scielo.brscielo.br |

Antigenotoxic Properties

The capacity of galloylquinic acid derivatives to protect against DNA damage (antigenotoxicity) has been explored in cellular models. One study focused on 3,5-O-di-galloylquinic acid (DGQA), a compound purified from the leaves of Myrtus communis. researchgate.net This compound was investigated for its ability to counteract the genotoxic effects of hydrogen peroxide (H₂O₂), a well-known oxidative agent. researchgate.net

Using the comet assay, a standard method for detecting DNA damage in individual cells, researchers found that DGQA exhibited a significant inhibitory effect against H₂O₂-induced genotoxicity in the human K562 cell line. researchgate.net The compound's antioxidant activity, demonstrated by its ability to inhibit lipid peroxidation, is believed to contribute to this protective effect. researchgate.net The literature also recognizes antigenotoxic properties as a characteristic of the broader class of galloylquinic acid derivatives. embrapa.br

| Compound | Model System | Genotoxic Agent | Assay | Key Finding |

|---|---|---|---|---|

| 3,5-O-di-galloylquinic acid (DGQA) | Human K562 cell line | Hydrogen Peroxide (H₂O₂) | Comet Assay | Exhibited an inhibitory effect against H₂O₂-induced genotoxicity. researchgate.net |

Molecular Mechanisms of Action

Cellular Signaling Pathway Modulation

4-O-Galloylquinic acid and its related compounds influence key signaling pathways that regulate cellular stress responses, inflammation, and growth. These interactions are fundamental to its biological activity.

Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2)/Antioxidant Response Element (ARE) Pathway Activation

The Nuclear Factor-Erythroid 2-Related Factor 2 (Nrf2) pathway is a primary regulator of cellular defense against oxidative stress. mdpi.com Under stress conditions, Nrf2 translocates to the nucleus, binds to the Antioxidant Response Element (ARE), and initiates the transcription of numerous antioxidant and detoxification genes. mdpi.comgssiweb.orgresearchgate.net

While direct studies on this compound are limited, there is substantial evidence that polyphenols, as a class, activate the Nrf2/ARE pathway. gssiweb.org This activation is often a result of their pro-oxidant action in response to reactive oxygen species (ROS). gssiweb.org 5-Galloylquinic acid, a closely related compound, is recognized as a major scavenger of ROS. medchemexpress.com The activation of Nrf2 by polyphenols leads to the increased synthesis of endogenous antioxidants like superoxide (B77818) dismutase and catalase. gssiweb.org This suggests that this compound likely contributes to cellular antioxidant capacity by modulating the Nrf2 pathway.

NF-κB Pathway Inhibition

The Nuclear Factor-kappa B (NF-κB) pathway is a central signaling cascade in inflammatory responses. Research demonstrates that galloylquinic acid compounds can exert an inhibitory effect on this pathway. In a study involving a solid Ehrlich carcinoma model, the combined treatment of galloylquinic acid compounds with doxorubicin (B1662922) resulted in a significant decrease in the levels of NF-κB p65 in tumor tissues. researchgate.netnih.gov This downregulation of NF-κB, a key transcription factor for pro-inflammatory cytokines, highlights a significant anti-inflammatory mechanism of action. researchgate.net

Impact on Protein Kinases and Growth Factors

Galloylquinic acids have been shown to modulate the activity of critical protein kinases and growth factors involved in cell proliferation and angiogenesis.

A study on breast cancer models revealed that galloylquinic acid compounds suppressed the expression of the angiogenic marker Vascular Endothelial Growth Factor (VEGF). researchgate.net In a separate investigation, the related compound 3,4,5-tri-O-galloylquinic acid was found to reduce the phosphorylation of AKT kinase, a key component in cell survival pathways. researchgate.net Additionally, research has indicated that 3,5-dicaffeoyl-epi-quinic acid, another quinic acid derivative, can significantly reduce the phosphorylation levels of c-Jun N-terminal kinase and p38 mitogen-activated protein kinase. biocrick.com

Enzymatic Target Interactions

The biological effects of this compound are also mediated by direct interactions with specific viral and fungal enzymes, leading to the inhibition of their functions.

Inhibition Kinetics and Binding Modes for Viral Reverse Transcriptases

While kinetic data for this compound is not specified in the reviewed literature, extensive research on the closely related polyphenol, 3,4,5-tri-O-galloylquinic acid, provides significant insight. This compound has been identified as a potent inhibitor of viral reverse transcriptases (RT), key enzymes for the replication of retroviruses like HIV. researchgate.netnih.govtandfonline.com

Kinetic studies have demonstrated that 3,4,5-tri-O-galloylquinic acid inhibits both Moloney murine leukemia virus (M-MLV) RT and HIV-1 RT in a non-competitive manner. researchgate.netnih.govtandfonline.comtandfonline.com The inhibition constants (IC₅₀) were determined to be 5 µM for M-MLV RT and 34 µM for HIV-1 RT, indicating a strong inhibitory effect. researchgate.netnih.govtandfonline.comtandfonline.comresearchgate.net This inhibition is believed to block viral replication. researchgate.net

Table 1: Inhibition of Viral Reverse Transcriptases by 3,4,5-tri-O-galloylquinic acid

| Enzyme | Inhibitor | IC₅₀ Value | Mode of Inhibition |

| HIV-1 Reverse Transcriptase | 3,4,5-tri-O-galloylquinic acid | 34 µM | Non-competitive |

| M-MLV Reverse Transcriptase | 3,4,5-tri-O-galloylquinic acid | 5 µM | Non-competitive |

Deactivation of Fungal Hydrolytic Enzymes

Galloylquinic acid compounds (GQAs) have demonstrated the ability to deactivate essential hydrolytic enzymes in fungi, which are critical virulence factors. nih.gov In studies involving Candida albicans, GQAs were found to reduce the activity of proteinase and phospholipase. nih.gov These enzymes are crucial for the fungus to degrade host tissues and facilitate invasion. The deactivation of these hydrolytic enzymes represents a key antifungal mechanism, contributing to the inhibition of fungal growth and pathogenicity. nih.govmedcraveonline.com

Table 2: Effect of Galloylquinic Acids on Fungal Hydrolytic Enzymes

| Fungal Species | Enzyme Target | Effect |

| Candida albicans | Proteinase | Activity Reduced |

| Candida albicans | Phospholipase | Activity Reduced |

Membrane Integrity and Cellular Homeostasis Disruption in Pathogens

This compound and related galloylquinic acid compounds (GQAs) exert potent antimicrobial effects by compromising the structural and functional integrity of pathogenic cell membranes, leading to a loss of cellular homeostasis.

Ergosterol (B1671047) is a vital sterol in fungal plasma membranes, analogous to cholesterol in animal cells, and is crucial for maintaining membrane fluidity, integrity, and function. researchgate.netwikipedia.org The antifungal action of galloylquinic acids is significantly linked to their ability to interfere with ergosterol biosynthesis. Studies on Candida albicans have demonstrated that treatment with GQAs leads to a concentration-dependent decrease in the ergosterol content within the plasma membrane. asm.orgnih.govresearchgate.net This reduction in ergosterol disrupts membrane integrity, which can lead to increased membrane permeability and eventual cell lysis. asm.orgnih.gov The impairment of ergosterol biosynthesis is a key mechanism of action, as the fungal plasma membrane is a primary target for many antifungal drugs. researchgate.net Research on 4-O-methylgallic acid, a related compound, also confirmed that it exerts an adverse effect on the plasma membrane of C. albicans by causing a dose-dependent reduction in ergosterol production. researchgate.net

Table 1: Antifungal Activity of Galloylquinic Acids (GQAs) against Candida albicans

| Parameter | Measurement/Concentration | Source |

|---|---|---|

| Inhibition Zone Diameters | 26 to 38 mm | asm.orgnih.govasm.org |

| Minimum Inhibitory Concentrations (MICs) | 1 to 16 µg/mL | asm.orgnih.govasm.org |

| Minimum Fungicidal Concentrations (MFCs) | 2 to 32 µg/mL | asm.orgnih.govasm.org |

| Biofilm Inhibition (80%) | 16 µg/mL | asm.org |

| Biofilm Eradication (80%) | 32 µg/mL | asm.org |

Beyond the outer plasma membrane, galloylquinic acids also target the mitochondria, the powerhouse of the cell. Research has shown that these compounds can alter the mitochondrial membrane potential in fungal pathogens like Candida albicans. asm.orgnih.gov A stable mitochondrial membrane potential is essential for ATP synthesis and other vital cellular functions. Its disruption can trigger a cascade of events leading to cell death. The alteration of the mitochondrial membrane potential by GQAs is associated with an increased release of cytochrome c from the mitochondria into the cytosol. asm.orgnih.gov This release is a critical signaling event that initiates the early stages of apoptosis, or programmed cell death, in the fungal cell. asm.orgnih.gov Studies on extracts rich in galloyl derivatives have also pointed to their role as mitochondrial toxins, specifically compromising the activity of mitochondrial redox chain complexes. mdpi.com

Effects on Fungal Plasma Membrane Ergosterol Content

Regulation of Gene Expression in Biological Processes

This compound can exert its influence at the genetic level, modulating the expression of genes involved in pathogenicity and inflammation.

Galloylquinic acids have been shown to effectively suppress the expression of genes that encode for virulence factors in pathogens, thereby reducing their ability to cause disease. In the fungus Candida albicans, transcriptional analysis revealed that GQAs markedly downregulate a suite of genes crucial for biofilm formation and virulence. asm.orgnih.gov These include genes from the SAP (Secreted Aspartyl Proteinase), PLB (Phospholipase B), LIP (Lipase), HWP1 (Hyphal Wall Protein 1), and ALS (Agglutinin-Like Sequence) families. asm.orgnih.govasm.org Similarly, in the bacterium Pseudomonas aeruginosa, GQAs were found to downregulate quorum-sensing genes, which are critical for coordinating virulence factor production and biofilm formation. nih.govresearchgate.net Specifically, genes such as lasI, lasR, pqsA, and pqsR were significantly downregulated, interfering with bacterial communication and pathogenicity. nih.govresearchgate.net

Table 2: Effect of Galloylquinic Acids (GQAs) on Pathogen Virulence Gene Expression

| Pathogen | Downregulated Genes | Biological Process Affected | Source |

|---|---|---|---|

| Candida albicans | SAP1, PLB1, LIP1, HWP1, ALS1 | Enzyme secretion, Biofilm formation, Adhesion | asm.orgnih.gov |

| Pseudomonas aeruginosa | lasI, lasR, pqsA, pqsR | Quorum sensing, Biofilm formation | nih.govresearchgate.net |

In mammalian systems, galloylquinic acids and their derivatives demonstrate significant anti-inflammatory properties by modulating the expression of genes involved in the inflammatory response. These compounds have been observed to inhibit the gene expression and secretion of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6). mdpi.comdntb.gov.uaresearchgate.netresearchgate.net This effect is often achieved by targeting key transcriptional pathways, such as the Nuclear Factor-kappa B (NF-κB) pathway. mdpi.comnih.gov By impairing the NF-κB pathway, these compounds can prevent the transcription of numerous pro-inflammatory genes. mdpi.comnih.gov For instance, 4-O-methylgallic acid, a metabolite of gallic acid, was found to suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) by blocking NF-κB activation. nih.gov This modulation of inflammatory gene expression underlies the potential of these compounds in managing inflammatory conditions. researchgate.netnih.gov

Downregulation of Virulence Factors

Apoptotic Pathway Induction in Target Cells

A key mechanism for the antifungal and antitumor activity of this compound and related compounds is the induction of apoptosis, or programmed cell death, in target cells. google.com In fungal cells like C. albicans, the disruption of the mitochondrial membrane potential and subsequent release of cytochrome c are hallmark indicators of the initiation of early apoptosis. asm.orgnih.gov

In the context of cancer, combinations of gallic acid derivatives, including this compound, have been shown to have cytotoxic activity on various tumor cell lines through mechanisms that induce mitochondrial depolarization and the activation of caspase-3, a key executioner enzyme in the apoptotic cascade. researchgate.netgoogle.com The induction of apoptosis is a critical therapeutic goal in cancer treatment, as it allows for the elimination of malignant cells without triggering an inflammatory response. medchemexpress.com Studies have confirmed that these compounds can induce cancer cell death by increasing caspase-3 activity, highlighting their potential as antineoplastic agents. researchgate.net

Structure Activity Relationships Sar and Derivatives

Impact of Galloyl Group Number and Position on Biological Activity

Research consistently demonstrates that the degree of galloylation is a significant determinant of the biological activity of quinic acid derivatives. An increase in the number of galloyl groups attached to the quinic acid skeleton generally correlates with enhanced biological effects, although the position of these groups also plays a crucial role. frontiersin.orgresearchgate.net

For instance, studies on antioxidant capacity have shown that scavenger activity against free radicals such as 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH), superoxide (B77818) (O₂⁻), and hydroxyl (OH·) radicals increases with the number of galloyl moieties. researchgate.net Di- and tri-galloyl derivatives exhibit significantly higher potency compared to their mono-galloyl counterparts. researchgate.net Similarly, the ability to inhibit the oxidation of low-density lipoproteins (LDL) follows this trend. researchgate.net

This principle also extends to other biological activities. In studies evaluating antifungal properties, galloylquinic acid derivatives were found to be the primary compounds responsible for the anti-cryptococcal activity of Byrsonima fagifolia leaf extracts. embrapa.br The activity of these derivatives was notably higher than that of quinic acid, gallic acid, or methyl gallate alone, underscoring the importance of the galloyl groups. embrapa.br Specifically, tri- and tetra-O-galloylquinic acids demonstrated potent inhibition of Cryptococcus spp. embrapa.br

Table 1: Influence of Galloyl Group Number on Antioxidant Activity

| Compound | Number of Galloyl Groups | Antioxidant Activity (DPPH Scavenging) | LDL Oxidation Inhibition |

|---|---|---|---|

| 5-O-Galloylquinic acid | 1 | Lower | Lower |

| 3,5-Di-O-galloylquinic acid | 2 | Higher | Higher |

| 3,4,5-Tri-O-galloylquinic acid | 3 | Highest | Highest |

Data synthesized from research on galloyl quinic derivatives. researchgate.net

Structural Modifications and Enhanced Bioactivity of Analogues

Modifying the fundamental structure of galloylquinic acid can lead to analogues with enhanced stability or novel biological activities. These modifications often target the ester or carboxyl groups to improve the molecule's properties.

One significant modification is the replacement of the ester bond with an amide bond. For example, a synthesized analogue of chlorogenic acid, 3α-caffeoylquinic acid amide, demonstrated much greater stability than its natural ester counterpart while retaining similar anti-Hepatitis C virus (HCV) activity. mdpi.com This increased stability is crucial because the hydrolysis of the ester bond in vivo can lead to a loss of bioactivity for certain functions. mdpi.com This approach could be applied to create more stable galloylquinic acid amides. mdpi.com